Piribedil D8 Piribedil D8 The deuterated labelled form ofPiribedil, a piperazine derivative, has been found to be an α2-adrenergic antagonist and could be used to improve the cognition and sensory neurological disorders.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21347886
InChI: InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Molecular Formula: C16H18N4O2
Molecular Weight: 306.39 g/mol

Piribedil D8

CAS No.:

VCID: VC21347886

Molecular Formula: C16H18N4O2

Molecular Weight: 306.39 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Piribedil D8 -

Description

Piribedil D8, also known as ET-495 D8, is a deuterium-labeled version of piribedil, a non-ergot dopamine agonist used primarily in the treatment of Parkinson's disease. The deuteration enhances its pharmacokinetic properties, making it a valuable tool for detailed metabolic studies and tracing its fate in biological systems .

Mechanism of Action

Piribedil, the non-deuterated form of Piribedil D8, acts as a selective agonist for dopamine D2 and D3 receptors. It also exhibits antagonist properties against alpha2A and alpha2C adrenergic receptor subtypes. This dual action modulates dopaminergic pathways, which are crucial for managing Parkinson's disease symptoms .

Research Findings

Piribedil has been shown to improve motor symptoms in Parkinson's disease patients. In clinical trials, piribedil demonstrated efficacy when used as monotherapy or in combination with levodopa. For example, a study found that piribedil significantly improved Unified Parkinson Disease Rating Scale (UPDRS) III scores compared to placebo .

Study TypeOutcomePiribedil vs. Placebo
MonotherapyUPDRS III Improvement-4.9 points vs. worsening by 2.6 points
Combination TherapyUPDRS III Improvement-10.0 points vs. -6.7 points

Use in Research

Piribedil D8 is primarily used for research purposes, allowing scientists to study its metabolic pathways and pharmacokinetics in detail. The deuterium labeling enhances stability and facilitates tracing the compound's fate in biological systems, making it invaluable for scientific investigations .

Product Name Piribedil D8
Molecular Formula C16H18N4O2
Molecular Weight 306.39 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine
Standard InChI InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2
Standard InChIKey OQDPVLVUJFGPGQ-COMRDEPKSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H]
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Appearance Powder
Application The isotopo labelled form of Piribedil.
Purity >98%
Quantity Milligrams-Grams
Related CAS 3605-01-4 (unlabelled)
Shelf Life As supplied, 2 years from the QC date provided on the Certificate of Analysis, when stored properly
Solubility 10 mM in DMSO
Storage -20ºC Freeze
Synonyms Piribedil D8; Trivastal-d8; Trivastan-d8;
Tag Pirfenidone Impurities
PubChem Compound 12804974
Last Modified Apr 15 2024

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